

Application Notes & Protocols: 1,4-Dichloro-2-butanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dichloro-2-butanol**

Cat. No.: **B1583527**

[Get Quote](#)

Introduction: The Strategic Value of a Bifunctional Building Block

1,4-Dichloro-2-butanol (CAS No. 2419-74-1) is a versatile bifunctional organic compound that serves as a highly valuable starting material in the synthesis of complex pharmaceutical intermediates.^[1] Its structure, featuring a secondary alcohol and two distinct chloro-substituents (one primary, one secondary), provides a rich platform for a variety of chemical transformations. This unique arrangement allows for sequential and regioselective reactions, making it a strategic choice for constructing key molecular scaffolds found in many active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the reactivity and applications of **1,4-dichloro-2-butanol**, complete with detailed protocols and the scientific rationale behind its use in synthesizing critical pharmaceutical intermediates.

Part 1: Physicochemical Properties and Safety Profile

Understanding the fundamental properties of **1,4-dichloro-2-butanol** is critical for its safe handling and effective use in synthesis.^[2] The molecule is a halogenated aliphatic alcohol,

typically presenting as a colorless to pale yellow liquid.[\[1\]](#) Its hydroxyl group imparts some water solubility, a key consideration for reaction and work-up conditions.[\[1\]](#)

Table 1: Key Properties and Safety Information for **1,4-Dichloro-2-butanol**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ Cl ₂ O	[3] [4]
Molecular Weight	143.01 g/mol	[3] [4]
CAS Number	2419-74-1	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1] [5]
IUPAC Name	1,4-dichlorobutan-2-ol	[3]
Boiling Point	Data not readily available; distillation under reduced pressure is recommended.	
Solubility	Soluble in water and common organic solvents.	[1]
GHS Hazard Statements	H302, H312, H315, H319, H332 (Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation).	[3] [5]
Safety Precautions	Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with oxidizing agents. [2] [5]	

Part 2: Core Synthetic Applications & Mechanistic Insights

The utility of **1,4-dichloro-2-butanol** stems from its ability to undergo several key transformations, primarily leveraging the reactivity of its hydroxyl and chloro groups. These reactions enable the construction of heterocyclic and amino-alcohol intermediates.

Application 1: Synthesis of Substituted Tetrahydrofuran (THF) Derivatives

Substituted tetrahydrofuran rings are a common motif in a wide range of pharmaceuticals, including antiviral and anticancer agents.^[6] **1,4-Dichloro-2-butanol** serves as an excellent precursor for 3-chloromethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Mechanism: The reaction is initiated by a base, which deprotonates the secondary hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the carbon bearing the primary chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the five-membered THF ring. This cyclization is highly efficient due to the favorable thermodynamics of forming a five-membered ring.^[7]

1. Reaction Setup

Dissolve 14.3g 1,4-dichloro-2-butanol in 50mL H₂O in RBF

2. Reaction

Slowly add NaOH pellets to RBF (Control exotherm with ice bath)

Attach reflux condenser

Heat to reflux (100°C) for 3 hours

Monitor by TLC (Hexane:EtOAc 4:1)

3. Work-up & Isolation

Cool to room temperature

Transfer to separatory funnel

Extract with diethyl ether (3 x 50mL)

Combine organic layers

Dry over anhydrous MgSO₄

4. Purification & Analysis

Filter off drying agent

Concentrate under reduced pressure

Purify by vacuum distillation

Characterize product (NMR, GC-MS)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2419-74-1: 1,4-Dichloro-2-butanol | CymitQuimica [cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1,4-Dichloro-2-butanol | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 1,4-Dichloro-2-butanol in Pharmaceutical Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583527#application-of-1-4-dichloro-2-butanol-in-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com